molecular formula C15H22N6S B6718548 N-(2-methyl-3-pyrazol-1-ylpropyl)-6-thiomorpholin-4-ylpyrimidin-4-amine

N-(2-methyl-3-pyrazol-1-ylpropyl)-6-thiomorpholin-4-ylpyrimidin-4-amine

Cat. No.: B6718548
M. Wt: 318.4 g/mol
InChI Key: QAFPKBXADIMIAA-UHFFFAOYSA-N
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Description

N-(2-methyl-3-pyrazol-1-ylpropyl)-6-thiomorpholin-4-ylpyrimidin-4-amine is a complex organic compound that features a pyrazole ring, a thiomorpholine ring, and a pyrimidine ring

Properties

IUPAC Name

N-(2-methyl-3-pyrazol-1-ylpropyl)-6-thiomorpholin-4-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6S/c1-13(11-21-4-2-3-19-21)10-16-14-9-15(18-12-17-14)20-5-7-22-8-6-20/h2-4,9,12-13H,5-8,10-11H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFPKBXADIMIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=CC(=NC=N1)N2CCSCC2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-3-pyrazol-1-ylpropyl)-6-thiomorpholin-4-ylpyrimidin-4-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the thiomorpholine and pyrimidine rings through a series of nucleophilic substitution and condensation reactions. Specific reagents and catalysts, such as palladium or copper complexes, may be used to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as crystallization or chromatography would be essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-3-pyrazol-1-ylpropyl)-6-thiomorpholin-4-ylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, would be optimized based on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, potentially enhancing the compound’s properties for specific applications.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays, helping to elucidate biological pathways and mechanisms.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It might find use in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism by which N-(2-methyl-3-pyrazol-1-ylpropyl)-6-thiomorpholin-4-ylpyrimidin-4-amine exerts its effects would depend on its specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-methyl-3-pyrazol-1-ylpropyl)-6-thiomorpholin-4-ylpyrimidin-4-amine include other pyrazole, thiomorpholine, and pyrimidine derivatives. Examples might include:

  • N-(2-methyl-3-pyrazol-1-ylpropyl)-6-morpholin-4-ylpyrimidin-4-amine
  • N-(2-methyl-3-pyrazol-1-ylpropyl)-6-piperidin-4-ylpyrimidin-4-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

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